molecular formula C10H6BrClO2S B1334078 4-bromonaphthalene-1-sulfonyl Chloride CAS No. 63279-36-7

4-bromonaphthalene-1-sulfonyl Chloride

Cat. No. B1334078
CAS RN: 63279-36-7
M. Wt: 305.58 g/mol
InChI Key: MNBFYZPSEJKTFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonyl chlorides is generally achieved by reacting sulfonate salts with appropriate halogenating agents. In the context of the provided papers, a method for the synthesis of sulfonyl chlorides from sulfonate salts is described, which yields the acid halides under mild conditions and is compatible with various functional groups . Although the specific synthesis of 4-bromonaphthalene-1-sulfonyl chloride is not detailed, the general methodology could be applied to synthesize this compound from 4-bromonaphthalene-1-sulfonate salt using a similar approach.

Molecular Structure Analysis

The molecular structure of 4-bromonaphthalene-1-sulfonyl chloride would consist of a naphthalene ring system with a bromine atom and a sulfonyl chloride group attached to it. The presence of these functional groups would influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with other chemical species.

Chemical Reactions Analysis

Sulfonyl chlorides are known to be reactive intermediates that can participate in various chemical reactions. They can be used to introduce sulfonate groups into other molecules, which can alter the physical and chemical properties of these molecules. For example, the sulfochlorination of phthalocyanine compounds followed by hydrolysis leads to the formation of sulfonated derivatives, as mentioned in the synthesis of tetrakis(2-sulfo-4-bromophenoxy)phthalocyanine . This suggests that 4-bromonaphthalene-1-sulfonyl chloride could similarly react with other compounds to introduce sulfonate groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromonaphthalene-1-sulfonyl chloride would be influenced by its bromine and sulfonyl chloride groups. These groups are likely to increase the compound's density and molecular weight compared to naphthalene itself. The sulfonyl chloride group is also typically associated with high reactivity due to the presence of a good leaving group (chloride), which can facilitate nucleophilic substitution reactions. The spectral properties of related compounds, such as tetrakis(4-bromophenoxy)phthalocyanine and its derivatives, show that the introduction of sulfo groups leads to shifts in the absorption spectra, indicating changes in electronic structure . These insights suggest that 4-bromonaphthalene-1-sulfonyl chloride would have distinct spectral properties that could be studied using spectroscopic techniques.

Scientific Research Applications

Synthesis of Bromonaphthalene Derivatives

4-Bromonaphthalene-1-sulfonyl Chloride is instrumental in the synthesis of various bromonaphthalene derivatives. Çakmak, Demirtaş, and Balaydın (2002) detail methods for the efficient synthesis of 1,4-dibromonaphthalene, 1,5-dibromonaphthalene, and 1,3,5-tribromonaphthalene using 1-bromonaphthalene with minimal solvent at low temperatures. These derivatives have significant potential in further chemical research and applications (Çakmak et al., 2002).

Sulfonation Reactions

The compound plays a role in sulfonation reactions. Cerfontain, Zou, Bakker, and Van De Griendt (1994) examined the sulfonation of various halogenobenzenes and halogenonaphthalenes, demonstrating the reactivity and utility of such compounds in the synthesis of sulfo derivatives. This research contributes to a deeper understanding of the chemical behavior of halogenated aromatic compounds in the presence of sulfur trioxide (Cerfontain et al., 1994).

Development of Clickable Reagents

1-Bromoethene-1-sulfonyl fluoride, a related compound, shows the potential of bromonaphthalene sulfonyl derivatives in the development of clickable reagents. Leng and Qin (2018) developed this reagent with multiple electrophilic sites, showcasing its use in regioselective synthesis. Such reagents are valuable in organic synthesis and pharmaceutical research (Leng & Qin, 2018).

Analytical Applications

In the field of analytical chemistry, derivatives of bromonaphthalene sulfonyl chloride are used as chromophoric reagents for detecting amino acids. Malencik, Zhao, and Anderson (1990) described using 4'-Dimethylaminoazobenzene-4-sulfonyl chloride for analyzing modified amino acids, highlighting the compound's role in sensitive detection methods (Malencik et al., 1990).

Safety And Hazards

The compound is classified as a skin irritant (Category 2, H315) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding inhalation or skin contact, and using protective gloves .

properties

IUPAC Name

4-bromonaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBFYZPSEJKTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373725
Record name 4-bromonaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromonaphthalene-1-sulfonyl Chloride

CAS RN

63279-36-7
Record name 4-bromonaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Verhaegen, L Liu, TT Nguyen, T Van Loy… - Bioorganic …, 2021 - Elsevier
The naphthalene sulfonamide scaffold is known to possess CCR8 antagonistic properties. In order to expand the structure–activity relationship study of this compound class, a variety of …
Number of citations: 2 www.sciencedirect.com

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